molecular formula C7HBrF12O B3039942 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Bromide CAS No. 141893-84-7

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Bromide

Cat. No. B3039942
CAS RN: 141893-84-7
M. Wt: 408.97 g/mol
InChI Key: ZPIFFXKJBKLWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Bromide” is a type of perfluorinated compound, which means all hydrogen atoms have been replaced by fluorine . These types of compounds are known for their stability and resistance to degradation, which can make them useful in various industrial applications .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a seven-carbon chain (heptanoyl) where all the hydrogen atoms attached to the carbon atoms are replaced by fluorine atoms (dodecafluoro), and one of the terminal groups is a bromide .


Chemical Reactions Analysis

Perfluorinated compounds are known for their chemical stability, which means they don’t react easily with other substances . The bromide group might make it more reactive than other perfluorinated compounds, but without specific studies or data, it’s hard to predict its reactivity.


Physical And Chemical Properties Analysis

Perfluorinated compounds are typically colorless, odorless, and resistant to heat and chemical reactions . They are also usually hydrophobic and lipophobic, meaning they don’t mix well with either water or oils .

Scientific Research Applications

  • Organometallic Reactions : A study by Coe and Milner (1972) discusses perfluoroalkylcopper(I) compounds, indicating potential applications in organometallic chemistry, particularly in reactions involving olefins and bromides, which could be relevant to the study of dodecafluoroheptanoyl bromide (Coe & Milner, 1972).

  • Lanthanide Binding Energies : Research by Dorenbos (2013) on lanthanide 4f-electron binding energies in various compounds, including bromides, provides insights into the electronic structures and chemical interactions of halogenated compounds (Dorenbos, 2013).

  • Phase Transfer Catalysis : Ido et al. (1997) examined halogen exchange reactions in phase transfer catalysis systems, potentially relevant to understanding the behavior of dodecafluoroheptanoyl bromide in similar systems (Ido, Yamamoto, Jin & Goto, 1997).

  • Microemulsions for Electrolytic Dechlorinations : Zhang and Rusling (1996) explored microemulsions containing bromides for electrolytic applications, suggesting possible applications in environmental chemistry, particularly for compounds like dodecafluoroheptanoyl bromide (Zhang & Rusling, 1996).

  • Photoprocesses in Microemulsion Systems : A study by Atik and Thomas (1981) on cationic microemulsion systems using bromides highlights the importance of these compounds in photophysical processes, which could be extrapolated to research involving dodecafluoroheptanoyl bromide (Atik & Thomas, 1981).

  • Alternative Fumigants : Zhu et al. (2018) researched n-methyl ketones as fumigants, a field that could potentially explore the use of fluorinated bromides like dodecafluoroheptanoyl bromide in pest control applications (Zhu, Dhammi, van Kretschmar, Vargo, Apperson & Roe, 2018).

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBrF12O/c8-1(21)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIFFXKJBKLWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBrF12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-Perfluoroheptanoyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Bromide
Reactant of Route 2
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Bromide
Reactant of Route 3
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Bromide
Reactant of Route 4
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Bromide
Reactant of Route 5
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Bromide
Reactant of Route 6
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.